5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
Description
This compound features a benzoxazolone core linked to a sulfonyl-piperidine moiety substituted with a 3-chloropyridinyloxy group. Its molecular formula is C₁₉H₁₈ClN₃O₅S, with a molecular weight of 435.89 g/mol.
Properties
IUPAC Name |
5-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5S/c1-21-15-9-13(4-5-17(15)27-18(21)23)28(24,25)22-8-2-3-12(11-22)26-16-6-7-20-10-14(16)19/h4-7,9-10,12H,2-3,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHRQAMZNUYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic compound with potential therapeutic applications. Its molecular formula is and it has a molecular weight of 423.87 g/mol. This compound has garnered attention in pharmacological research due to its biological activity, particularly in cancer treatment and other therapeutic areas.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Properties
Recent studies have investigated the anticancer potential of related compounds featuring similar structural motifs. For instance, derivatives of 5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol have shown promising results against various cancer cell lines, including MCF7 (human breast cancer) cells. These derivatives exhibited significant cytotoxicity with IC50 values as low as 3.3 mM, indicating strong potential for further development in cancer therapies .
The proposed mechanism for the anticancer activity includes the induction of apoptosis through cell cycle arrest at the EGFR phase, which is critical in halting cancer progression. The presence of sulfonyl and chloropyridine groups in the structure enhances its interaction with target proteins involved in cell proliferation and apoptosis pathways.
Case Studies
- In Vitro Studies : In vitro assays have indicated that compounds with similar structures can significantly inhibit tumor cell growth. The use of MTT assays has been standard for assessing cytotoxicity in these studies.
- In Silico Modeling : Computational studies, including molecular docking and dynamics simulations, have suggested that this compound could effectively bind to targets involved in oncogenic signaling pathways .
Data Table: Summary of Biological Activities
| Activity | Compound | IC50 (mM) | Cell Line |
|---|---|---|---|
| Anticancer | 5-((2-chloropyridin-4-yl)oxy)-3-phenyl-pyrazol | 3.3 | MCF7 (Breast Cancer) |
| Apoptosis Induction | Related pyrazole derivatives | - | Various |
| Molecular Interaction | In silico modeling results | - | - |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Comparisons
Pharmacological and Physicochemical Properties
- Target Compound vs. Pyrimidinyloxy Analog : The pyrimidinyloxy analog (MW 445.91) lacks the chlorine atom, reducing its lipophilicity (clogP ~1.8 vs. ~2.5 for the target). This may decrease blood-brain barrier penetration but improve aqueous solubility .
- Target Compound vs. 3ab : The bulky substituent in 3ab increases hydrophobicity (clogP ~4.2), favoring lipid-rich environments but limiting solubility. The target compound’s sulfonyl group improves polarity, enhancing compatibility with enzymatic active sites .
- Target Compound vs. However, the target compound’s benzoxazolone-sulfonyl combination may offer broader binding versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
